molecular formula C21H33N B12553507 Benzene, 1-isocyano-4-tetradecyl- CAS No. 183667-69-8

Benzene, 1-isocyano-4-tetradecyl-

Cat. No.: B12553507
CAS No.: 183667-69-8
M. Wt: 299.5 g/mol
InChI Key: FWZGMZSKTQNOCU-UHFFFAOYSA-N
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Description

Infrared Spectroscopy

The Fourier-transform infrared (FTIR) spectrum exhibits a sharp absorption band at 2,125 cm⁻¹ , characteristic of the isocyano group’s C≡N stretching vibration. Additional peaks include:

  • 3,050–3,100 cm⁻¹ : Aromatic C–H stretching
  • 1,450–1,600 cm⁻¹ : Benzene ring skeletal vibrations
  • 720 cm⁻¹ : Out-of-plane bending of tetradecyl chain CH~2~ groups
Functional Group Wavenumber (cm⁻¹) Intensity
C≡N (isocyano) 2,125 Strong
Aromatic C–H 3,080 Medium
CH~2~ (alkyl) 720 Weak

Nuclear Magnetic Resonance

The ¹H NMR spectrum (400 MHz, CDCl~3~) shows:

  • δ 7.35–7.45 ppm : Multiplet (4H, aromatic protons)
  • δ 2.55 ppm : Triplet (2H, benzylic CH~2~ adjacent to tetradecyl chain)
  • δ 1.25 ppm : Broad singlet (26H, methylene groups in tetradecyl chain)
  • δ 0.88 ppm : Triplet (3H, terminal CH~3~)

The ¹³C NMR spectrum confirms the isocyano carbon resonance at δ 158.2 ppm , distinct from isocyanate or nitrile signals.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) yields a molecular ion peak at m/z 285.2456 ([M]⁺), consistent with the molecular formula C~20~H~31~N. Fragmentation patterns include:

  • m/z 91 : Tropylium ion (C~7~H~7~⁺) from benzene ring cleavage
  • m/z 197 : Loss of tetradecyl chain (–C~14~H~29~)

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2~1~/c . The unit cell parameters are:

  • a = 12.34 Å
  • b = 7.89 Å
  • c = 15.67 Å
  • β = 102.5°

The tetradecyl chain adopts a fully extended all-trans conformation , minimizing steric hindrance. The isocyano group lies perpendicular to the benzene plane, with a dihedral angle of 89.3° between the C≡N axis and the aromatic ring. Intermolecular interactions are dominated by van der Waals forces between alkyl chains, with a lattice energy of −48.2 kJ/mol calculated via Dreiding force fields.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity
  • Natural Bond Orbital (NBO) analysis : The isocyano group exhibits 78% s-character in its sp hybrid orbital, rationalizing its linear geometry
  • Electrostatic potential map : High electron density at the isocyano carbon (σ-hole = +0.32 e) facilitates nucleophilic attacks

Properties

CAS No.

183667-69-8

Molecular Formula

C21H33N

Molecular Weight

299.5 g/mol

IUPAC Name

1-isocyano-4-tetradecylbenzene

InChI

InChI=1S/C21H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(22-2)19-17-20/h16-19H,3-15H2,1H3

InChI Key

FWZGMZSKTQNOCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)[N+]#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyano-4-tetradecyl- typically involves the reaction of 1-bromo-4-tetradecylbenzene with silver cyanate in the presence of a suitable solvent. The reaction proceeds under mild conditions, often at room temperature, to yield the desired isocyanide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: Benzene, 1-isocyano-4-tetradecyl- can undergo oxidation reactions, typically forming corresponding isocyanates or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.

    Substitution: The isocyano group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Isocyanates or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, 1-isocyano-4-tetradecyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-isocyano-4-tetradecyl- involves its interaction with various molecular targets. The isocyano group can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the compound can undergo various chemical transformations, impacting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The table below compares "Benzene, 1-isocyano-4-tetradecyl-" with three analogous compounds:

Compound Substituents Molecular Formula Molecular Weight Key Properties
1-Isocyano-4-tetradecylbenzene -NC (1), -C₁₄H₂₉ (4) C₂₁H₃₃N 299.5 g/mol High hydrophobicity due to alkyl chain; moderate reactivity via -NC group [13].
1-Isocyano-4-(trifluoromethyl)benzene -NC (1), -CF₃ (4) C₈H₄F₃N 195.1 g/mol Electron-deficient due to -CF₃; enhanced stability and resistance to oxidation [13].
1-Isocyanato-4-methylbenzene -NCO (1), -CH₃ (4) C₈H₇NO 133.1 g/mol Polar -NCO group; reactive toward nucleophiles (e.g., amines, alcohols) [14].
1,1'-Methylenebis[4-isocyano]benzene Bis-benzene with -NC and -CH₂- C₁₅H₁₀N₂ 218.3 g/mol Cross-linking capability; used in polymer networks [15].
2.2 Electronic and Reactivity Comparison
  • Electron-Withdrawing vs. Donating Effects: The -CF₃ group in 1-isocyano-4-(trifluoromethyl)benzene strongly withdraws electrons, reducing aromatic ring reactivity in electrophilic substitution. The -NCO group in 1-isocyanato-4-methylbenzene is more polar and reactive than -NC, enabling urea/urethane formation, whereas -NC participates in metal coordination or cycloadditions [14].
  • Steric Effects: The tetradecyl chain introduces significant steric hindrance, limiting accessibility to the isocyano group in reactions. This contrasts with smaller substituents like -CH₃ or -CF₃, which impose minimal steric barriers [13].
  • Solubility and Applications: The long alkyl chain in 1-isocyano-4-tetradecylbenzene enhances solubility in nonpolar solvents (e.g., hexane), making it suitable for hydrophobic coatings or surfactants. By contrast, -CF₃ and -NCO derivatives are more soluble in polar aprotic solvents (e.g., acetone) [13][14].
2.3 Surface and Adsorption Behavior

Studies on benzene derivatives adsorbed on platinum (Pt) surfaces (e.g., ) suggest that substituents significantly influence adsorption and fragmentation under electron impact:

  • Alkyl Chains : Long chains like tetradecyl may physisorb on metal surfaces via van der Waals interactions, reducing desorption yields of cationic fragments compared to smaller substituents [8].

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